Absence of Publicly Available Comparative Bioactivity Data for CAS 1351648-08-2
A systematic search of primary research papers, patents (including US-20110086860-A1 and WO20170015679), and authoritative databases (PubChem, ChEMBL, BindingDB) identified no instance where 4-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one (CAS 1351648-08-2) was tested side-by-side with a direct structural analog under identical assay conditions. The compound is either absent from these databases or present only with vendor-curated placeholder records lacking empirical bioactivity data [1]. Consequently, no quantitative potency, selectivity, ADME, or stability comparison against an in-class comparator can be made using the available scientific literature.
| Evidence Dimension | Public Bioactivity Data Presence (IC50, Ki, EC50) |
|---|---|
| Target Compound Data | No quantitative data found in ChEMBL, BindingDB, or PubChem BioAssay |
| Comparator Or Baseline | Related imidazolyl-piperidine analogs (e.g., CAS 1351616-30-2) also lack publicly reported bioactivity data |
| Quantified Difference | Not applicable; data absence precludes quantification |
| Conditions | Search conducted across peer-reviewed literature, patent examples, and biochemical databases in April 2026 |
Why This Matters
This means a scientific procurer has no evidence base to justify selecting this exact compound over a cheaper, more readily available, or better-characterized analog; any purchase must be preceded by in-house validation, which increases project cost and timeline.
- [1] PubChem. (2026). 4-phenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one (Compound Summary). NCBI. (Accessed April 29, 2026). View Source
